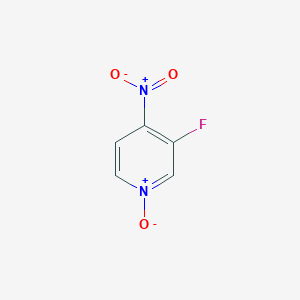
3-Fluoro-4-nitropyridine-N-oxide
Vue d'ensemble
Description
3-Fluoro-4-nitropyridine-N-oxide is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound is highly toxic when consumed orally .
Synthesis Analysis
The synthesis of 3-Fluoro-4-nitropyridine-N-oxide involves the direct fluorination of a pyridine N-oxide. Specifically, fluorination of 3-bromo-4-nitropyridine N-oxide produces 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature . This intermediate compound can be converted to 3-fluoro-4-aminopyridine easily by catalytic hydrogenation .Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-nitropyridine-N-oxide is C5H3FN2O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .Chemical Reactions Analysis
The chemical reactions involving 3-Fluoro-4-nitropyridine-N-oxide are challenging due to their electron-rich aromatic structure . The compound can be produced by direct fluorination of a pyridine N-oxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-nitropyridine-N-oxide include a melting point of 122°C and a predicted boiling point of 417.9±25.0 °C . The compound has a density of 1.56 .Applications De Recherche Scientifique
Application Summary
3-Fluoro-4-nitropyridine-N-oxide has been used in the synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine . This is significant because nucleophilic (radio)fluorination of pyridines is challenging due to their electron-rich aromatic structure, especially at the meta position .
Methods of Application
The method involves direct fluorination of a pyridine N-oxide to produce a meta fluorinated pyridine . Specifically, fluorination of 3-bromo-4-nitropyridine N-oxide produced 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature . This intermediate compound was later converted to 3-fluoro-4-aminopyridine easily by catalytic hydrogenation .
Results or Outcomes
The approach was successfully applied for labeling with fluorine-18 . The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals .
This compound seems to be a specialized chemical used primarily in the field of radiopharmaceuticals . Its unique properties allow it to be used in direct fluorination reactions, which is unprecedented in the chemical literature .
This compound seems to be a specialized chemical used primarily in the field of radiopharmaceuticals . Its unique properties allow it to be used in direct fluorination reactions, which is unprecedented in the chemical literature .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-fluoro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWIGULJOZAPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344032 | |
| Record name | 3-Fluoro-4-nitropyridine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-nitropyridine-N-oxide | |
CAS RN |
769-54-0 | |
| Record name | Pyridine, 3-fluoro-4-nitro-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=769-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-nitropyridine-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-nitropyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

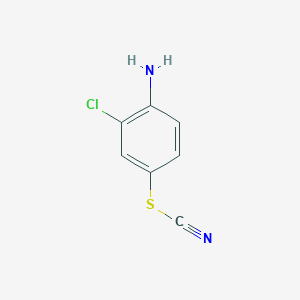
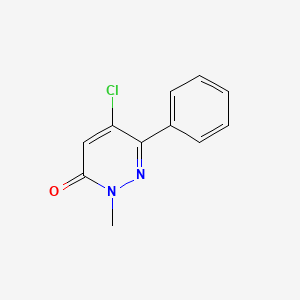



![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)
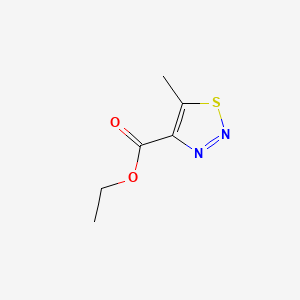



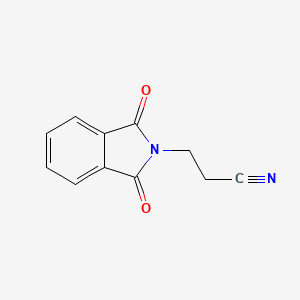
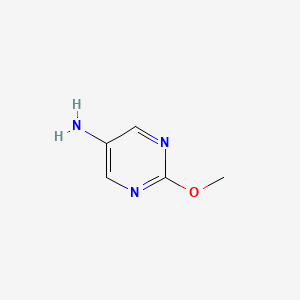
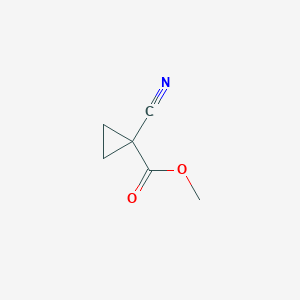
![3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide](/img/structure/B1297030.png)